2-METHOXYETHANOL-1,1,2,2-D4
Description
Significance of Stable Isotope Labeled Compounds in Chemical and Biomedical Sciences
The use of stable isotope-labeled compounds, particularly those substituted with deuterium (B1214612), has become an indispensable technique in the chemical and biomedical sciences. nih.govuniupo.itnih.gov The core principle behind their utility lies in the fact that the substitution of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) results in a molecule that is chemically identical in terms of its reactivity but physically distinguishable by its mass. nih.gov This mass difference can be readily detected by mass spectrometry, a powerful analytical technique.
One of the most significant applications of deuterium-labeled compounds is in altering the pharmacokinetics of drugs. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov Consequently, enzymatic reactions that involve the cleavage of a C-H bond can be slowed down when a C-D bond is present at that position. This phenomenon, known as the kinetic isotope effect, can lead to a reduced rate of metabolism, potentially prolonging the drug's half-life and enhancing its therapeutic effect or reducing the formation of toxic metabolites. nih.govbioscientia.de This "deuterium switch" strategy has gained considerable traction in drug development, with the first deuterated drug, deutetrabenazine, receiving FDA approval in 2017. uniupo.itnih.gov
Furthermore, stable isotope-labeled compounds serve as ideal internal standards in quantitative analysis. By adding a known amount of a deuterated analog to a sample, researchers can accurately measure the concentration of the unlabeled compound, compensating for any loss that may occur during sample preparation and analysis.
Rationale for Advanced Research on 2-METHOXYETHANOL-1,1,2,2-D4
The primary impetus for research involving this compound stems from the known toxicity of its parent compound, 2-methoxyethanol (B45455). 2-Methoxyethanol is an industrial solvent used in the production of paints, varnishes, and semiconductors. lgcstandards.com However, it is also a reproductive and developmental toxin. The toxicity of 2-methoxyethanol is not caused by the compound itself but by its primary metabolite, methoxyacetic acid (MAA).
Understanding the metabolic pathway of 2-methoxyethanol to the toxic MAA is crucial for assessing its risk to human health. This compound serves as an invaluable tool in these investigations. By administering the deuterated compound, researchers can trace its metabolic fate and accurately quantify the formation of deuterated MAA. This allows for a precise determination of the rate and extent of metabolism, providing critical data for toxicokinetic models.
Moreover, the use of this compound as an internal standard in analytical methods enables the sensitive and specific measurement of 2-methoxyethanol and MAA in biological samples such as blood and urine. This is essential for monitoring occupational or environmental exposure to this toxic solvent.
Overview of Research Trajectories for Deuterated Analogs
The field of deuterated analogs is a rapidly expanding area of research with significant implications for medicine and environmental science. globalgrowthinsights.com A major trend is the "deuterium switch" approach in drug development, where hydrogen atoms at metabolically vulnerable positions in existing drugs are replaced with deuterium to improve their pharmacokinetic profiles. nih.gov This strategy has led to a surge in the number of deuterated compounds entering clinical trials. globalgrowthinsights.com
Beyond improving drug performance, there is a growing interest in using deuterated compounds to probe the mechanisms of enzymatic reactions. The kinetic isotope effect provides a powerful means to understand the rate-limiting steps in metabolic pathways.
Properties
CAS No. |
138667-25-1 |
|---|---|
Molecular Formula |
C3H8O2 |
Molecular Weight |
80.119 |
IUPAC Name |
1,1,2,2-tetradeuterio-2-methoxyethanol |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i2D2,3D2 |
InChI Key |
XNWFRZJHXBZDAG-RRVWJQJTSA-N |
SMILES |
COCCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxyethanol 1,1,2,2 D4
Strategies for Selective Deuterium (B1214612) Incorporation into the Ethylene (B1197577) Glycol Backbone
The synthesis of 2-methoxyethanol-1,1,2,2-d4 fundamentally relies on the initial deuteration of the ethylene glycol backbone. Selective incorporation of deuterium at specific positions is crucial for synthesizing the desired isotopologue. nih.gov
Several strategies exist for the selective deuteration of molecules. marquette.edu For the ethylene glycol backbone, methods often involve the reduction of a suitable precursor with a deuterium source or H/D exchange reactions. rsc.orgresearchgate.net For instance, the reduction of esters or carboxylic acids can be tailored to introduce deuterium. acs.orgchemrxiv.org Catalytic transfer deuteration has also emerged as a powerful technique, often utilizing deuterium oxide (D₂O) as an inexpensive and abundant deuterium source. marquette.edu The choice of catalyst and reaction conditions plays a pivotal role in achieving high levels of deuterium incorporation at the desired positions. nih.govmarquette.edu
A study on the radiation-chemical transformations of ethylene glycol and its deuterated derivative highlighted that replacing protium (B1232500) with deuterium on the carbon skeleton can increase the molecule's resistance to free-radical fragmentation. innoscience.ru This underscores the impact of deuteration on the chemical stability of the ethylene glycol backbone.
Chemical Synthesis Routes for this compound
The synthesis of this compound typically involves a multi-step process starting from a deuterated precursor. The key is to employ a synthetic route that preserves the isotopic labeling of the starting material.
Adaptation of Established Methoxyethanol Synthesis Methods for Deuterated Precursors
Standard industrial methods for producing 2-methoxyethanol (B45455) can be adapted for the synthesis of its deuterated analogue. One common method involves the reaction of ethylene oxide with methanol. wikipedia.org For the synthesis of this compound, this would necessitate the use of deuterated ethylene oxide.
Another established method is the hydrogenation of dimethyl oxalate (B1200264). rsc.org To synthesize the target compound, this process would require deuterated dimethyl oxalate or the use of deuterium gas (D₂) for the hydrogenation step. The choice of catalyst, such as copper-based zirconia, is critical for controlling the reaction's selectivity towards 2-methoxyethanol over other products like ethylene glycol. rsc.org
A general approach involves preparing functionalized, deuterated oligo(ethylene glycols) from ethylene glycol-d4. nih.govacs.org This method allows for the construction of more complex molecules with deuterated ethylene glycol units.
Specific Deuteration Techniques (e.g., Hydrogenation with Deuterium Gas, Williamson Ether Synthesis with Deuterated Reagents)
Specific chemical reactions are employed to introduce the methoxy (B1213986) group onto the deuterated ethylene glycol backbone.
Hydrogenation with Deuterium Gas: Catalytic hydrogenation of esters using deuterium gas (D₂) is a direct method for producing deuterated alcohols. researchgate.net For instance, a suitable ester precursor could be reduced with D₂ to yield 2-methoxyethanol-d4. The selection of a homogeneous or heterogeneous catalyst is crucial for the efficiency and selectivity of this reaction. researchgate.net
Williamson Ether Synthesis: The Williamson ether synthesis is a versatile and widely used method for preparing ethers. pressbooks.pubnumberanalytics.com In the context of synthesizing this compound, this reaction would involve an alkoxide reacting with a deuterated alkyl halide. pressbooks.pub The general scheme involves the formation of an alkoxide from an alcohol, which then acts as a nucleophile. numberanalytics.com For this specific synthesis, one could react a deuterated ethylene glycol monoalkoxide with a methyl halide or, more practically, react sodium methoxide (B1231860) with deuterated 2-chloroethanol. The reaction is an SN2 nucleophilic substitution, and its success depends on factors like the choice of solvent and the reactivity of the leaving group. ucl.ac.uk
Purification and Spectroscopic Characterization of Deuterated 2-METHOXYETHANOL
Following synthesis, the purification and rigorous characterization of this compound are essential to confirm its chemical and isotopic purity. moravek.com
Purification is a critical step to remove any unreacted starting materials, byproducts, or other impurities that could interfere with its intended application. moravek.com Standard laboratory techniques such as distillation can be employed for the purification of liquid compounds like 2-methoxyethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing isotopically labeled compounds. wikipedia.org Specifically, deuterium (²H) NMR is used to confirm the presence and position of deuterium atoms in the molecule. wikipedia.org While proton (¹H) NMR would show the absence of signals at the deuterated positions, ²H NMR will exhibit a peak corresponding to the deuterium nucleus. wikipedia.orgstudymind.co.uk
The chemical shift in ²H NMR is similar to that in ¹H NMR, although the resolution is typically lower. wikipedia.org For highly deuterated compounds, ²H NMR is particularly advantageous as conventional ¹H NMR signals would be very weak. sigmaaldrich.com Quantitative ²H NMR can also be used to determine the percentage of deuterium enrichment at specific sites. sigmaaldrich.com
Table 1: Expected NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~3.38 | s | Methoxy group (CH₃O-) |
| ¹H | ~3.54 | t | Hydroxyl group (-OH) |
| ²H | ~3.5-3.7 | m | Deuterated methylene (B1212753) groups (-CD₂CD₂-) |
| ¹³C | ~59 | Methoxy carbon | |
| ¹³C | ~61 | t | Deuterated methylene carbon adjacent to OH |
| ¹³C | ~72 | t | Deuterated methylene carbon adjacent to OCH₃ |
| Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The multiplicity of ¹³C signals for deuterated carbons appears as a triplet due to coupling with deuterium (spin=1). |
High-Resolution Mass Spectrometry for Isotopic Enrichment and Impurity Profiling
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment and identifying any impurities in the synthesized compound. rsc.org HRMS can accurately measure the mass-to-charge ratio of the molecule, allowing for the confirmation of its elemental composition and the number of incorporated deuterium atoms. acs.orgnih.gov
The general procedure involves comparing the measured isotopic distribution of the labeled compound with the theoretically calculated distribution for different levels of isotopic enrichment. nih.gov This allows for a precise calculation of the isotopic purity. acs.org Techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be used to separate the target compound from any impurities before mass analysis, providing a comprehensive profile of the sample's composition. rsc.orgacs.org
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Chemical Formula | C₃H₄D₄O₂ |
| Exact Mass | 80.08 g/mol |
| Isotopic Purity | Typically >98 atom % D |
| Note: The exact mass is calculated based on the most abundant isotopes of each element, including deuterium. Isotopic purity is a measure of the percentage of molecules that are fully deuterated at the specified positions. |
Analytical Chemistry and Quantification of 2 Methoxyethanol 1,1,2,2 D4
Mass Spectrometry (MS)-Based Techniques for Detection and Quantification
Mass spectrometry, coupled with chromatographic separation, provides the high selectivity and sensitivity required for the definitive identification and quantification of 2-METHOXYETHANOL-1,1,2,2-D4 and its non-labeled analogue, 2-methoxyethanol (B45455).
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for this compound
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing volatile and semi-volatile compounds like 2-methoxyethanol. Method development for its deuterated standard, this compound, leverages established procedures for the parent compound. osha.govkeikaventures.com
Typically, samples, particularly from air monitoring, are collected on solid sorbent tubes containing activated charcoal. keikaventures.com The analytes are then desorbed using a solvent mixture, often 95:5 (v/v) methylene (B1212753) chloride/methanol, before injection into the GC-MS system. osha.gov For GC separation, polar capillary columns are often employed to achieve good peak shape and resolution. google.com
In the mass spectrometer, the compound undergoes electron ionization (EI), leading to a characteristic fragmentation pattern. For the non-deuterated 2-methoxyethanol (C₃H₈O₂), prominent ions in the mass spectrum include the molecular ion (m/z 76) and key fragments at m/z 45, 43, and 29. nist.govrestek.com For this compound (C₃D₄H₄O₂), the molecular weight is approximately 80.08 g/mol , and the fragmentation pattern is expected to shift accordingly due to the four deuterium (B1214612) atoms. afigen.comlgcstandards.com The selection of specific quantifier and qualifier ions is critical for selective ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only for ions of interest.
| Parameter | Typical Setting | Reference |
|---|---|---|
| Collection Method | Activated charcoal sorbent tubes | keikaventures.com |
| Desorption Solvent | 95:5 (v/v) Methylene chloride/Methanol | osha.gov |
| GC Column | Polar capillary column (e.g., G16, G43) | sgs.com |
| Injector Temperature | 180-250 °C | google.com |
| Carrier Gas | Helium or Nitrogen | google.comsgs.com |
| Detection Mode | Mass Spectrometry (Electron Ionization) | nist.govrestek.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
For non-volatile metabolites or when derivatization is not desired, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. The U.S. Environmental Protection Agency (EPA) has worked to verify a simple and rapid LC-MS/MS method for quantifying 2-methoxyethanol in aqueous samples, a method to which its deuterated standard is directly applicable. epa.gov
LC separation is typically achieved using a C18 reversed-phase column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often acidified with formic acid to improve ionization. unito.itnih.gov The eluent is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.gov
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process minimizes background interference and allows for accurate quantification even at low levels. nih.gov
| Parameter | Typical Setting | Reference |
|---|---|---|
| LC Column | Reversed-phase C18 | unito.itnih.gov |
| Mobile Phase | Gradient of acidified water and acetonitrile/methanol | unito.it |
| Ionization Source | ESI or APCI | nih.gov |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Internal Standard | Deuterated analogue (e.g., this compound) | nih.gov |
Role of this compound as an Internal Standard in Quantitative Analysis
The primary application of this compound is as an internal standard (IS) in quantitative mass spectrometry. vulcanchem.com An ideal internal standard exhibits chemical and physical properties nearly identical to the analyte of interest. Deuterated standards like this compound are considered the gold standard for isotope dilution mass spectrometry (IDMS) because they co-elute with the non-labeled analyte and behave similarly during sample extraction, derivatization, and ionization. This effectively corrects for variations in sample preparation recovery and instrument response, leading to highly accurate and precise results. coresta.org
Applications in Complex Biological Matrices
Determining the concentration of 2-methoxyethanol and its primary metabolite, methoxyacetic acid, in biological matrices such as urine and plasma is essential for toxicological and metabolic studies. nih.gov These matrices are inherently complex and prone to significant matrix effects, where other components can suppress or enhance the analyte signal. The use of this compound as an internal standard is critical in these applications. Because the IS and the analyte are affected by the matrix in the same way, the ratio of their signals remains constant, allowing for accurate quantification. nih.gov This approach has been successfully used to measure metabolites in urine and plasma for exposure assessment. nih.govnih.gov
Applications in Environmental and Industrial Monitoring
2-methoxyethanol is used as a solvent in various industrial applications and as a de-icing agent, leading to potential environmental release and occupational exposure. dcceew.gov.au Monitoring for this compound in environmental samples (e.g., air, water) and in the workplace is crucial. epa.govnih.gov Analytical methods for this purpose often rely on GC-MS or LC-MS/MS with this compound as an internal standard to ensure the data is reliable for risk assessment. osha.govvulcanchem.com The robustness of isotope dilution methods is particularly valuable when dealing with the wide range of concentrations and interferents found in environmental samples.
Validation of Analytical Methods Employing Deuterated 2-METHOXYETHANOL
Any analytical method used for quantitative purposes must be thoroughly validated to ensure its performance is reliable and fit for purpose. Method validation assesses parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability.
When using deuterated internal standards, specific validation criteria are applied. For instance, guidelines often state that the variability of the matrix effect is acceptable if the coefficient of variation is less than 25%. gtfch.org The use of this compound helps meet these stringent requirements by effectively compensating for matrix-induced signal variability.
| Validation Parameter | Description | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Accuracy | Closeness of the measured value to the true value. | Within ±15% of nominal value (±20% at LOQ). | gtfch.org |
| Precision | Closeness of repeated measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LOQ). | gtfch.org |
| Matrix Effect | Influence of matrix components on analyte signal. | CV of IS-normalized matrix factor ≤25%. | gtfch.org |
| Recovery | Efficiency of the extraction process. | Consistent, precise, and reproducible. Acceptance criteria same as for accuracy. | gtfch.org |
| Stability | Analyte stability in matrix under various conditions (freeze-thaw, short-term, long-term). | Mean concentration within ±15% of nominal. | gtfch.org |
Accuracy, Precision, and Sensitivity Studies
The use of this compound as an internal standard is a cornerstone strategy for achieving high accuracy and precision in quantitative analysis, particularly in methods based on gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). Stable isotopically labeled molecules are considered the ideal internal standards because they exhibit physical and chemical properties that are nearly identical to the target analyte. researchgate.net This similarity ensures that they behave alike during sample preparation steps—such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization—as well as during chromatographic separation and mass spectrometric detection. researchgate.netoup.com
Quantitative calculations are typically based on the peak-area ratio of the target analyte to its deuterated internal standard. oup.com This ratiometric approach corrects for variations in sample volume, extraction efficiency, and instrumental response, thereby significantly enhancing the accuracy and reproducibility of the measurement. oup.comresearchgate.net Recovery studies using spiked samples are commonly performed to demonstrate the accuracy and precision of these methods. nih.gov For instance, methods employing isotopic-labelled internal standards consistently show apparent recoveries close to 100%, with relative standard deviations (RSDs) for within-day repeatability often below 5% and day-to-day reproducibility below 11%. researchgate.net
The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the smallest amount of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For example, a validated method for detecting the parent compound 2-methoxyethanol in air samples reported a detection limit of 2.6 nanograms per injection. osha.gov In the analysis of related alkoxyacetic acids in urine using GC-MS, LODs have been reported in the range of 0.01 to 0.05 µg/mL. oup.com
The table below summarizes typical performance characteristics for analytical methods that rely on deuterated internal standards analogous to this compound.
Table 1: Typical Performance Metrics for Analytical Methods Using Deuterated Internal Standards
| Performance Metric | Typical Value/Range | Description |
|---|---|---|
| Accuracy (Recovery) | 90% - 110% (often near 100%) | The closeness of a measured value to the true value. In spiking studies, it's the percentage of the known added amount that is measured. researchgate.netnih.gov |
| Precision (RSD) | Intra-assay: <12% Inter-assay: <15% | The degree of agreement among a series of individual measurements. It is often expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV). researchgate.net |
| Sensitivity (LOD/LOQ) | Analyte and matrix dependent (e.g., 0.01 - 0.1 µg/mL) | The lowest concentration of an analyte that can be reliably detected (LOD) or quantified with acceptable accuracy and precision (LOQ). oup.comnih.gov |
Matrix Effects and Compensation Strategies
Matrix effects represent a significant challenge in quantitative analysis, especially when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov These effects arise from co-eluting, undetected components of the sample matrix that can interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. nih.goveurl-pesticides.eu This alteration of the analyte's response can compromise the accuracy, precision, and linearity of the quantitative results. nih.gov
The most effective and widely accepted strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte, such as this compound. nih.govmdpi.com Because the SIL-IS is structurally and chemically almost identical to the analyte, it is assumed to experience the same degree of signal suppression or enhancement from the matrix. researchgate.netmdpi.com By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability introduced by the matrix effect is effectively normalized, or cancelled out. researchgate.net This approach, known as the isotope dilution technique, is considered the gold standard for correcting matrix effects and is crucial for analyzing complex samples like blood, urine, or environmental extracts. researchgate.netmdpi.com
The effectiveness of this compensation can be quantitatively assessed. The matrix effect (ME) can be calculated as a percentage, where values between -20% and +20% are generally considered to indicate a negligible or low matrix effect. researchgate.net The proper use of a SIL-IS aims to ensure that even in the presence of interfering matrix components, the final calculated concentration remains accurate and the method meets validation criteria for accuracy and precision. mdpi.com This strategy is effective regardless of whether a "blank" matrix (a sample of the matrix known to be free of the analyte) is available for creating calibration standards. nih.gov
The table below details the issue of matrix effects and the primary strategy for their compensation using a SIL-IS.
Table 2: Matrix Effects and the Role of this compound as a Compensation Strategy
| Aspect | Description |
|---|---|
| Problem | Matrix Effect: Alteration (suppression or enhancement) of the analyte's ionization efficiency by co-eluting components from the sample matrix, leading to inaccurate quantification. nih.goveurl-pesticides.eu |
| Primary Compensation Strategy | Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporation of a known quantity of this compound into every sample, calibrator, and quality control. nih.govmdpi.com |
| Principle of Compensation | The SIL-IS is chemically and physically nearly identical to the analyte, ensuring it is affected by the matrix in the same way. The use of the peak area ratio of the analyte to the SIL-IS cancels out the signal variability caused by the matrix. researchgate.netresearchgate.net |
| Effectiveness & Outcome | Mitigation of signal suppression/enhancement, leading to high accuracy and precision. The method can achieve a negligible matrix effect (e.g., within ±20%) and produce reliable quantitative data even from complex samples. researchgate.netresearchgate.net |
Metabolic and Toxicokinetic Research of 2 Methoxyethanol 1,1,2,2 D4
In Vitro Metabolic Pathways and Enzyme Systems
The metabolism of 2-methoxyethanol (B45455) is a critical determinant of its toxicity, with in vitro systems providing a foundational understanding of its biotransformation.
Biotransformation of 2-METHOXYETHANOL to Methoxyacetic Acid (MAA)
The primary metabolic pathway for 2-methoxyethanol involves its oxidation to methoxyacetic acid (MAA), which is widely recognized as the principal toxic metabolite responsible for the reproductive and developmental effects associated with 2-ME exposure. nih.govresearchgate.netjst.go.jpresearchgate.net In vitro studies using various cell and tissue preparations have consistently demonstrated this conversion. The process occurs in two main steps: the initial oxidation of 2-ME to methoxyacetaldehyde (B81698) (MALD), followed by the rapid oxidation of this aldehyde intermediate to MAA. nih.gov
Research has shown that MAA is the proximate teratogen, and its formation is a necessary step for the toxicity of the parent compound, 2-ME. jst.go.jp Studies using rat embryo cell cultures have indicated that while 2-ME itself does not interfere with organogenesis, its metabolite, MAA, disrupts normal growth and development. jst.go.jp The biotransformation is not limited to the liver; for instance, Sertoli cells in the testes, a primary target for 2-ME toxicity, can also metabolize it, although the toxic effects on these cells are attributed to MAA. nih.gov
In studies with Sprague-Dawley rats administered [14C]ME, MAA was identified as the major urinary metabolite, accounting for a significant portion of the administered dose. nih.gov Similar findings were observed in pregnant CD-1 mice, where MAA constituted approximately 50% of the metabolites found in urine. nih.govresearchgate.net
Enzymatic Basis of Oxidation and Conjugation Pathways
The biotransformation of 2-methoxyethanol is catalyzed by a series of enzymes primarily located in the liver. msdmanuals.com The metabolic process can be divided into Phase I and Phase II reactions. msdmanuals.com
Phase I Reactions: The initial oxidation of 2-methoxyethanol to methoxyacetaldehyde is predominantly carried out by alcohol dehydrogenases (ADH). nih.gov Subsequent oxidation of methoxyacetaldehyde to the stable, toxic metabolite methoxyacetic acid is catalyzed by aldehyde dehydrogenases (ALDH). nih.gov The critical role of ADH in this pathway was demonstrated in studies where pretreatment of rats with pyrazole, an ADH inhibitor, almost completely blocked the conversion of 2-ME to MAA and protected against testicular toxicity. nih.gov The cytochrome P450 (CYP450) enzyme system, a major player in the metabolism of many xenobiotics, may also contribute to the oxidation process, although ADH is considered the primary enzyme for this initial step. msdmanuals.comuomus.edu.iq
Phase II Reactions: Following its formation, methoxyacetic acid can undergo conjugation reactions. The most prominent Phase II metabolite identified is methoxyacetylglycine, which is formed through the conjugation of MAA with the amino acid glycine (B1666218). nih.gov This glycine conjugate has been found to represent a substantial fraction of the urinary metabolites, accounting for approximately 18% to 25% of the radioactivity in the urine of rats treated with [14C]ME. nih.gov This conjugation step is a detoxification pathway, as it renders the metabolite more water-soluble and facilitates its excretion from the body. msdmanuals.com
In Vivo Toxicokinetics and Disposition in Preclinical Models
The use of 2-Methoxyethanol-1,1,2,2-d4 in preclinical models is instrumental for quantifying the absorption, distribution, metabolism, and elimination (ADME) of the parent compound without interference from endogenous substances. The deuterium (B1214612) label provides a distinct mass signature for detection by mass spectrometry.
Absorption, Distribution, and Elimination Kinetics of this compound
Studies in preclinical models, primarily using radiolabeled 2-methoxyethanol, provide kinetic data that are directly relevant to the deuterated analogue. Following administration to rats, 2-ME is rapidly absorbed and converted to MAA, with the parent compound showing a short plasma half-life of approximately 0.6 hours. nih.gov In contrast, the clearance of total radioactivity, representing both 2-ME and its metabolites, is much slower, with a half-life of about 19.7 hours, indicating that the metabolite MAA persists in circulation. nih.gov
Distribution studies show that 2-ME and its metabolites are distributed throughout the body. nih.gov Elimination occurs predominantly via the urine. In rats, about 55% of an administered dose of [14C]ME was recovered in the urine within 48 hours. nih.gov In pregnant mice, urinary excretion was even more significant, with 70-80% of the dose eliminated in the urine within the first 24 hours. nih.govresearchgate.net The major urinary metabolites consistently identified are MAA and its glycine conjugate, methoxyacetylglycine. nih.govresearchgate.netnih.gov
| Parameter | Species | Value | Reference |
| Plasma Half-life (t½) of 2-ME | Rat | 0.6 ± 0.03 hr | nih.gov |
| Plasma Half-life (t½) of Radioactivity | Rat | 19.7 ± 2.3 hr | nih.gov |
| Urinary Excretion (48 hr) | Rat | 55% of dose | nih.gov |
| Urinary Excretion (24 hr) | Pregnant Mouse | 70-80% of dose | nih.govresearchgate.net |
| Major Urinary Metabolite | Rat, Mouse | Methoxyacetic Acid (~50-60%) | nih.govresearchgate.netnih.gov |
| Secondary Urinary Metabolite | Rat, Mouse | Methoxyacetylglycine (~18-25%) | nih.govresearchgate.netnih.gov |
This table summarizes pharmacokinetic parameters for 2-methoxyethanol based on studies in preclinical models.
Physiologically Based Pharmacokinetic (PBPK) Modeling for Deuterated 2-METHOXYETHANOL and its Metabolites
Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the disposition of 2-methoxyethanol and its toxic metabolite, MAA, in preclinical species. nih.govnih.gov These models are mathematical representations of the physiological and biochemical processes that govern the compound's ADME. nih.govepa.gov
A PBPK model for pregnant CD-1 mice was created to describe the absorption, distribution, and oxidation of 2-ME to MAA. nih.gov This model incorporated:
Flow-limited disposition in maternal tissues based on in vitro-determined tissue partition coefficients.
Enzyme kinetics for the oxidation of 2-ME, with Vmax (maximum velocity) and Michaelis constants (Km) estimated from experimental data.
A separate one-compartment model to describe the disposition and elimination of MAA.
Diffusion-limited transfer of MAA between the placenta and the embryo to accurately simulate its accumulation in embryonic tissues. nih.gov
Similarly, a PBPK model for pregnant rats was developed and validated for inhalation exposures, which is crucial for risk assessment. nih.gov This model was subsequently scaled to predict human kinetics. nih.gov
While these models were developed using data from non-deuterated 2-ME, they form the essential framework for a PBPK model of this compound. Adapting the model for the deuterated compound would involve adjusting kinetic parameters that might be affected by the deuterium isotope effect, although this effect is often minimal for deuterium substitutions not at the site of bond cleavage. The primary utility of such a model would be to refine the quantitative understanding of metabolic fluxes when using the deuterated compound as a tracer.
Isotopic Tracer Studies for Elucidating Metabolic Fates and Fluxes
The primary application of this compound is as a stable isotopic tracer in metabolic studies. Its deuterium labeling allows for precise tracking and quantification of the molecule and its metabolites in complex biological systems using techniques like mass spectrometry. This approach avoids the handling and disposal issues associated with radioactive isotopes like 14C.
Isotopic tracer studies using various labeled forms of 2-ME and MAA have been pivotal in uncovering detailed metabolic pathways. For example, research using [1-14C]2-MAA and [2-14C]2-MAA in whole embryo cultures revealed the production of 14CO2, indicating that the acetyl group of MAA enters central carbon metabolism. nih.govresearchgate.net This suggests that 2-methoxyacetyl-CoA, the precursor for glycine conjugation, can enter the tricarboxylic acid (TCA) cycle. nih.gov The fact that 14CO2 was not produced from [methoxy-14C]2-MAA in embryos further specified that it is the acetyl portion, not the methoxy (B1213986) group, that is further metabolized in this way within the embryo. nih.govresearchgate.net
The use of this compound allows researchers to perform similar metabolic flux analyses in vivo. By administering the deuterated compound and analyzing tissues and excreta, scientists can accurately measure the rate of formation of deuterated MAA and other downstream metabolites. This provides a powerful method for investigating the influence of various factors, such as co-exposures, disease states, or genetic polymorphisms, on the toxicokinetics of 2-methoxyethanol.
Tracing Carbon Flow from this compound into Endogenous Pathways
Research utilizing isotopically labeled 2-methoxyethanol, primarily with carbon isotopes such as ¹³C and ¹⁴C, has been instrumental in mapping the journey of its carbon atoms through the body's metabolic machinery. These studies serve as a direct analogue for understanding the metabolic fate of the carbon skeleton of this compound.
The primary metabolic pathway of 2-methoxyethanol involves its oxidation to 2-methoxyacetic acid (2-MAA), which is considered the principal toxic metabolite. wikipedia.org This conversion is mediated by alcohol dehydrogenase. wikipedia.org However, metabolic studies have revealed that the carbon flow does not terminate with the formation of 2-MAA. Further metabolism leads to the incorporation of carbon atoms from the 2-methoxyethanol backbone into central metabolic cycles.
Studies in pregnant mice using [2-¹⁴C]2-ME have demonstrated the production of radiolabeled carbon dioxide (¹⁴CO₂). researchgate.net This finding suggests that the acetyl group of 2-methoxyacetyl-CoA, a downstream metabolite of 2-MAA, enters the tricarboxylic acid (TCA) cycle. researchgate.net The entry into the TCA cycle indicates that the carbon atoms originating from 2-methoxyethanol can be utilized in the synthesis of a wide array of endogenous molecules. The formation of 2-methoxyacetyl-CoA is also a prerequisite for the conjugation of 2-MAA with amino acids, such as glycine, to form methoxyacetylglycine. researchgate.net
The deuteration in this compound is not expected to alter the fundamental metabolic pathways and therefore the routes of carbon flow. The carbon backbone would still be anticipated to be metabolized to 2-methoxyacetic acid and subsequently enter the TCA cycle. However, the rate at which this occurs may be affected by the deuterium substitution due to the kinetic isotope effect.
Investigation of Metabolite Accumulation and Excretion Kinetics
The substitution of hydrogen with deuterium at the C1 and C2 positions in this compound is predicted to have a significant impact on its metabolic and excretion kinetics due to the deuterium kinetic isotope effect. The C-D bond is stronger than the C-H bond, and the cleavage of this bond is often the rate-limiting step in metabolic oxidation reactions. libretexts.org
In the case of 2-methoxyethanol, the initial oxidation step to methoxyacetaldehyde, catalyzed by alcohol dehydrogenase, involves the breaking of a C-H bond at the C1 position. The presence of deuterium at this position in this compound would likely slow down this initial and rate-limiting step of its metabolism.
For non-deuterated 2-methoxyethanol, the conversion to 2-MAA is rapid, with a plasma half-life of approximately 0.6 hours in rats. The subsequent clearance of radioactivity is much more gradual, with a half-life of about 19.7 hours. In humans, the elimination half-life of the metabolite methoxyacetic acid is estimated to be around 77 hours. wikipedia.org
Table 1: Comparative Plasma Kinetics of 2-Methoxyethanol in Rats
| Parameter | 2-Methoxyethanol (Non-deuterated) |
|---|---|
| Half-life of parent compound | 0.6 ± 0.03 hours |
| Half-life of radioactivity clearance | 19.7 ± 2.3 hours |
This table presents kinetic data for the non-deuterated compound. Due to the kinetic isotope effect, it is anticipated that the half-life of this compound would be longer.
The major urinary metabolites of 2-methoxyethanol are methoxyacetic acid and methoxyacetylglycine. In rats, these two metabolites account for a significant portion of the excreted dose.
Table 2: Major Urinary Metabolites of 2-Methoxyethanol in Rats (% of Urinary Radioactivity)
| Metabolite | Percentage of Urinary Radioactivity |
|---|---|
| Methoxyacetic acid (MAA) | 50 - 60% |
| Methoxyacetylglycine | 18 - 25% |
This table shows the distribution of major metabolites for the non-deuterated compound. The slower metabolism of this compound may lead to a higher percentage of the parent compound being excreted unchanged and a potential shift in the relative proportions of its metabolites over time.
Mechanistic Investigations of 2 Methoxyethanol 1,1,2,2 D4 and Its Metabolites
Molecular Mechanisms of Cellular Perturbations Induced by 2-METHOXYETHANOL (B45455) Metabolites
The toxicity associated with 2-methoxyethanol is not caused by the parent compound itself but requires its metabolic conversion within the body. nih.gov The principal metabolites responsible for cellular damage are methoxyacetic acid (MAA) and, to a lesser extent, the intermediate 2-methoxyacetaldehyde (MALD). canada.caser.nl These metabolites instigate toxicity through several key molecular mechanisms.
Interference with de novo Biosynthesis of Purines
Biochemical investigations have revealed that methoxyacetic acid (MAA) interferes with the de novo biosynthesis of purines. uzh.ch This pathway is fundamental for the production of adenine (B156593) and guanine, which are essential building blocks for nucleic acids. The disruption of purine (B94841) synthesis is considered a significant factor contributing to the teratogenic (developmental toxicity) effects observed with 2-methoxyethanol exposure. uzh.ch By impeding this critical metabolic process, MAA limits the cellular pool of purine nucleotides required for normal cell function and proliferation.
Inhibition of DNA Synthesis
A direct consequence of impaired purine synthesis is the inhibition of DNA synthesis. uzh.ch This effect has been demonstrated in various experimental models. In studies using mouse embryo cultures, MAA was shown to significantly reduce the rate of DNA synthesis, measured by the incorporation of radiolabeled thymidine. nih.gov The inhibitory effect was concentration-dependent, with different potencies observed depending on the culture medium. nih.gov
Notably, the co-administration of simple physiological compounds such as formate, acetate, or sarcosine (B1681465) was found to significantly lessen the inhibitory effect of MAA on DNA synthesis. nih.gov This suggests that MAA may act by competing with substrates involved in one-carbon metabolism, a pathway essential for synthesizing both purines and the pyrimidine (B1678525) thymidine. nih.gov
Table 1: Inhibition of DNA Synthesis by Methoxyacetic Acid (MAA) in Mouse Embryo Culture
| Culture Condition | MAA Concentration for 50% Inhibition | Attenuating Compounds (Concentration) | Outcome |
| Serum-Containing Medium | 25 mM | Not specified | 50% reduction in [3H]thymidine incorporation. nih.gov |
| Serum-Free Medium | 5 mM | Formate (1 mM), Acetate (5 mM), Sarcosine (2 mM) | Significant attenuation of MAA-induced inhibition. nih.gov |
Induction of Cellular Apoptosis
The metabolites of 2-methoxyethanol are potent inducers of apoptosis, or programmed cell death. canada.ca This mechanism has been identified as a key event in the toxicity observed in multiple cell types, including the germ cells of the testes and embryonic cells like chondrocytes. uzh.chcanada.ca
The apoptotic process is driven by specific molecular cascades. Research has shown that the intermediate metabolite 2-methoxyacetaldehyde (MALD) enhances the activity of caspase-3, a critical executioner enzyme in the apoptotic pathway. ser.nl Inhibition of caspase-3 was found to reduce the cell death induced by both MALD and MAA, confirming the involvement of the caspase cascade. ser.nl Furthermore, a calcium-mediated mechanism has been proposed for the apoptosis of spermatocytes. Studies have shown that calcium channel blockers can prevent MAA-induced cell death in vitro, suggesting that a disruption of intracellular calcium homeostasis may be an initiating event, though the specific channels involved are still under investigation. nih.gov
Impact on Specific Cellular and Organ Systems (Mechanistic Focus)
The molecular disruptions caused by 2-methoxyethanol metabolites manifest as significant damage to specific organ systems, particularly those with high rates of cell proliferation.
Mechanisms of Germinal Epithelium Injury
One of the most well-documented toxic effects of 2-methoxyethanol is injury to the male reproductive system, specifically the germinal epithelium of the seminiferous tubules. uzh.chwho.int The primary mechanism underlying this testicular damage is the induction of apoptosis in specific populations of developing sperm cells. canada.ca
The most sensitive cells are the pachytene spermatocytes. uzh.ch Exposure to MAA triggers apoptosis in these cells, leading to their elimination from the seminiferous epithelium. who.intosha.gov With continued exposure, the damage progresses to affect secondary spermatocytes and spermatids, resulting in a significant depletion of germ cells and, ultimately, testicular atrophy. who.int In addition to direct effects on germ cells, evidence suggests that MAA may also disrupt the function of Sertoli cells, the somatic cells that provide structural and nutritional support to developing sperm. This can lead to the detachment of germ cells from the Sertoli cells, indicating a breakdown in essential cell-to-cell interactions within the testes. umich.edunih.gov
Table 2: Mechanistic Overview of Germinal Epithelium Injury by MAA
| Cellular Target | Primary Mechanism | Observed Effect |
| Pachytene Spermatocytes | Induction of Apoptosis canada.ca | Degeneration and deletion of the cell population. uzh.chwho.int |
| Secondary Spermatocytes & Spermatids | Progressive Apoptosis | Depletion with prolonged exposure. osha.gov |
| Sertoli-Germ Cell Junction | Disruption of Cell Adhesion/Support | Detachment of germ cells from Sertoli cells. umich.edu |
Mechanisms Affecting Hematopoietic and Lymphatic Organs
The hematopoietic (blood-forming) and lymphatic systems are major targets for 2-methoxyethanol toxicity. uzh.chun.org The damage manifests as a condition known as pancytopenia, which is a marked decrease in the numbers of red blood cells, white blood cells, and platelets. nih.gov Thymic atrophy and suppression of the immune system are also observed. ser.nlnih.gov
The mechanism for this widespread hematopoietic suppression is thought to be an attack on the most fundamental cells of the system. nih.gov The observed effects are consistent with damage at the level of the pluripotent hematopoietic stem cell, the common precursor for all blood cell types, or a disruption of the bone marrow microenvironment that is essential for normal blood cell development. nih.gov The underlying molecular drivers are the inhibition of DNA synthesis and the induction of apoptosis, which are particularly detrimental to the rapidly dividing cell populations found in the bone marrow and thymus. nih.govannualreviews.org
Metabolomic Profiling in Response to 2-METHOXYETHANOL Exposure
Metabolomic analyses in rats exposed to 2-methoxyethanol have revealed significant disruptions in key metabolic pathways, primarily impacting enzymes within the primary flavoprotein-dehydrogenase family. uzh.ch These disturbances provide a mechanistic understanding of the toxicity induced by 2-methoxyethanol. uzh.ch The most notable alterations were observed in choline (B1196258) oxidation, amino acid degradation, and fatty acid β-oxidation. uzh.ch
Exposure to 2-methoxyethanol leads to significant perturbations in the choline oxidation pathway. oup.com This pathway is crucial for producing methionine, a precursor to S-adenosyl methionine, which serves as a vital methyl donor in numerous methylation reactions. nih.gov
Metabolomic studies have shown that exposure to 2-methoxyethanol results in the elevation of specific metabolites within this pathway. For instance, sarcosine levels were elevated on day one of treatment. oup.com By days four and fourteen, both dimethylglycine and sarcosine were significantly increased. oup.com These findings strongly indicate the inhibition of the enzymes responsible for their conversion: dimethylglycine dehydrogenase (DMGDH) and sarcosine dehydrogenase (SDH). nih.gov
In vitro studies using incubated liver slices have also demonstrated that 2-methoxyethanol strongly inhibits the incorporation of the methionine methyl group into phospholipid choline. nih.gov Interestingly, this inhibition did not correspond with a parallel inhibition of methionine methyl group oxidation to carbon dioxide, suggesting that the primary pathway for methionine methyl group oxidation is independent of choline synthesis. nih.gov
Table 1: Alterations in Choline Oxidation Metabolites Following 2-Methoxyethanol Exposure
| Metabolite | Observation Period | Change | Implied Enzyme Inhibition |
| Sarcosine | Day 1 | Elevated | Sarcosine Dehydrogenase (SDH) |
| Dimethylglycine | Days 4 & 14 | Elevated | Dimethylglycine Dehydrogenase (DMGDH) |
| Sarcosine | Days 4 & 14 | Elevated | Sarcosine Dehydrogenase (SDH) |
The catabolism of branched-chain amino acids (BCAAs), particularly isoleucine, is significantly affected by 2-methoxyethanol exposure. nih.gov The breakdown of isoleucine can follow two main routes: the S-pathway, which produces succinyl-CoA for the tricarboxylic acid (TCA) cycle, and the R-pathway. nih.gov A portion of the R-pathway overlaps with fatty acid β-oxidation. nih.gov
Following treatment with 2-methoxyethanol, there is an observed increase in urinary levels of 2-methylbutyrylglycine, 3-hydroxy-2-ethylpropionate, ethylmalonate, and butyrylglycine. nih.gov Furthermore, levels of butyrylcarnitine, 2-methylbutyrylcarnitine, and 3-hydroxy-2-ethylpropionate were found to be elevated in the serum, testes, and liver. nih.gov These metabolic changes point to a disruption in the normal degradation of amino acids. nih.gov
Fatty acid β-oxidation is a critical metabolic process for energy production, where long-chain acyl-CoA molecules are broken down into acetyl-CoA molecules. This process consists of a cycle of four enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage. The acetyl-CoA produced then enters the TCA cycle to generate ATP.
Role of Methoxyacetic Acid (MAA) as the Proximate Toxicant and its Molecular Targets
It is well-established that 2-methoxyethanol is metabolized to methoxyacetic acid (MAA), which is considered the proximate toxicant responsible for the observed adverse effects. nih.govnih.govresearchgate.net The conversion of 2-methoxyethanol to MAA is a rapid process. nih.gov MAA is the primary metabolite found in the urine of rats, mice, and humans after exposure to 2-methoxyethanol. canada.ca
The toxicity of 2-methoxyethanol, including its effects on development and reproduction, is mediated through MAA. uzh.ch Studies have demonstrated that MAA is responsible for inducing developmental toxicity in various animal species. uzh.choup.com
One of the key molecular mechanisms of MAA's toxicity involves the inhibition of histone deacetylase (HDAC). nih.govresearchgate.net Research using mouse gastruloids has shown that MAA impairs axial elongation morphogenesis, a crucial developmental process, in a manner dependent on retinoic acid (RA) signaling. nih.govresearchgate.net MAA was found to upregulate RA signaling target genes and significantly reduce the activity of purified histone deacetylase protein. nih.govresearchgate.net This suggests that MAA exerts its teratogenic effects, at least in part, by inhibiting HDAC, leading to altered gene expression profiles critical for normal development. nih.govresearchgate.net
Furthermore, MAA has been shown to interfere with the de novo biosynthesis of purines and inhibit DNA synthesis, which is linked to its teratogenic effects. uzh.ch In cultured human luteal cells, MAA was found to increase progesterone (B1679170) production, indicating that the luteal cell is a target for its toxic effects. oup.com
Table 2: Summary of Methoxyacetic Acid (MAA) as the Proximate Toxicant
| Aspect | Finding | Reference |
| Metabolism | 2-methoxyethanol is rapidly converted to MAA. | nih.gov |
| Primary Metabolite | MAA is the principal metabolite in urine. | canada.ca |
| Mediator of Toxicity | Developmental and reproductive toxicity are mediated by MAA. | uzh.ch |
| Molecular Target | Inhibits histone deacetylase (HDAC). | nih.govresearchgate.net |
| Mechanism | Upregulates retinoic acid (RA) signaling. | nih.govresearchgate.net |
| Biochemical Effect | Interferes with purine biosynthesis and DNA synthesis. | uzh.ch |
| Cellular Target | Affects progesterone production in luteal cells. | oup.com |
Studies on Protective Mechanisms Against 2-METHOXYETHANOL Metabolite Action
Several studies have investigated potential protective mechanisms against the toxicity induced by the metabolites of 2-methoxyethanol.
One line of research has focused on the co-administration of simple physiological compounds. For instance, serine enantiomers have been shown to attenuate the teratogenic effects of 2-methoxyethanol in mice. nih.gov Both D-serine and L-serine reduced the incidence of fetal malformations. nih.gov While these enantiomers did alter the pharmacokinetics of 2-methoxyethanol to some extent, such as delaying its gastrointestinal absorption and initially reducing plasma levels of MAA, these changes were not considered significant enough to fully account for the protective effect. nih.gov This suggests that serine does not protect against 2-methoxyethanol-induced teratogenicity primarily by altering its pharmacokinetics. nih.gov
Another proposed mechanism of toxicity involves calcium-mediated apoptosis of spermatocytes. nih.gov Studies using cultured rat seminiferous tubules have explored the use of calcium channel blockers to protect against MAA-induced spermatocyte death. nih.gov
Research has also explored the role of antioxidants in mitigating the toxic effects. Xanthone (B1684191), an antioxidant, has been shown to protect against the decrease in Sertoli cell numbers in mice treated with 2-methoxyethanol. The protective mechanism involves minimizing the toxic effect of 2-methoxyethanol via its antioxidant activity, which decreases oxidative stress and scavenges free radicals responsible for cell damage. Specifically, xanthone administration was found to decrease the expression of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the expression of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).
Inhibition of 2-methoxyethanol metabolism has also been shown to be protective. Pretreatment with pyrazole, an inhibitor of alcohol dehydrogenase, completely protected against the testicular toxicity of 2-methoxyethanol in rats by almost completely inhibiting its conversion to MAA. nih.gov
Table 3: Investigated Protective Mechanisms
| Protective Agent/Strategy | Proposed Mechanism | Key Findings |
| Serine Enantiomers | Attenuation of teratogenicity. | Reduced fetal malformations; minor alterations in 2-methoxyethanol pharmacokinetics. |
| Calcium Channel Blockers | Prevention of MAA-induced spermatocyte apoptosis. | Investigated as a potential protective strategy in vitro. |
| Xanthone (Antioxidant) | Reduction of oxidative stress. | Decreased lipid peroxidation (MDA) and increased antioxidant enzyme (SOD, GPx) expression. |
| Pyrazole | Inhibition of metabolism. | Prevented testicular toxicity by blocking the conversion of 2-methoxyethanol to MAA. |
Environmental Research Perspectives on 2 Methoxyethanol Contextual, Focusing on Scientific Behavior
Environmental Biotransformation and Degradation Pathways of 2-METHOXYETHANOL (B45455)
Once released into the environment, 2-methoxyethanol is subject to various transformation and degradation processes that determine its persistence and fate. The primary routes of degradation are through atmospheric chemical reactions and biodegradation in water and soil. nih.gov
In the atmosphere, 2-methoxyethanol exists almost exclusively in the vapor phase. nih.gov Its primary degradation mechanism is the reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated half-life for this reaction in the air is approximately 31 hours. nih.gov This relatively rapid breakdown suggests that 2-methoxyethanol is not likely to persist for long periods in the atmosphere or be transported over long distances. Direct photolysis, or breakdown by direct absorption of sunlight, is not considered a significant degradation pathway because the molecule does not absorb light at wavelengths greater than 290 nm. nih.gov
2-Methoxyethanol is readily soluble in water and is susceptible to biodegradation by microorganisms in both aqueous environments and soil. carlroth.com This is considered a major environmental fate process. nih.gov Studies have shown that under aerobic conditions, bacteria can readily degrade 2-methoxyethanol. who.intcarlroth.com For instance, using the Japanese MITI test, 83% of the Theoretical Biochemical Oxygen Demand (BOD) was achieved within two weeks. nih.gov Another study showed degradation rates of 88% over 20 days. carlroth.com
Research has identified specific bacterial strains, such as Pseudomonas sp. strain VB, capable of using 2-methoxyethanol as a sole source of carbon and energy under aerobic conditions. bioline.org.brajol.info The degradation pathway proposed for this strain involves a sequence of metabolic intermediates. bioline.org.brajol.info Under anaerobic conditions, degradation also occurs, with methane (B114726) and carbon dioxide being the primary end-products. who.intresearchgate.net The half-life for biodegradation in water is estimated to be between one and four weeks, depending on conditions such as microbial acclimation. canada.ca
Table 1: Proposed Aerobic Biodegradation Pathway of 2-Methoxyethanol by Pseudomonas sp. strain VB
| Step | Precursor Compound | Intermediate/Product |
| 1 | 2-Methoxyethanol | Ethylene (B1197577) Glycol |
| 2 | Ethylene Glycol | Glycollate |
| 3 | Glycollate | Glyoxylate |
| 4 | Glyoxylate | Oxalate (B1200264) |
| 5 | Oxalate | Carbon Dioxide |
This table is based on findings from studies on Pseudomonas sp. strain VB, which indicate a sequential degradation process. bioline.org.brajol.inforesearchgate.net
Methodologies for Environmental Monitoring and Analytical Research
Accurate measurement of 2-methoxyethanol in various environmental media like air, water, and soil is essential for monitoring exposure and understanding its environmental fate. who.intontosight.ai Analytical methods are well-established and typically involve sample collection, preparation, and instrumental analysis. who.intinchem.org
The standard procedure for air monitoring, as established by agencies like OSHA and NIOSH, involves drawing a known volume of air through a solid sorbent tube, typically containing activated charcoal, to capture the compound. osha.gov For water samples, pre-concentration steps like solid-phase extraction (SPE) may be employed. epa.gov
Following collection and preparation, the analysis is most commonly performed using gas chromatography (GC). ontosight.aiacs.org Detection is often achieved with a flame ionization detector (FID) or a mass spectrometer (MS). ontosight.aiosha.gov Liquid chromatography (LC) coupled with UV or MS detection is also used, particularly for water samples. ontosight.aiepa.gov
In these quantitative analyses, the use of an isotopically labeled internal standard is critical for achieving high accuracy and precision. 2-METHOXYETHANOL-1,1,2,2-D4 is ideally suited for this purpose. Because its chemical and physical properties are nearly identical to the non-labeled compound, it behaves similarly during sample extraction and analysis. However, its increased mass allows it to be distinguished by a mass spectrometer. By adding a known amount of the deuterated standard to a sample, analysts can correct for any loss of the target analyte during sample preparation and injection, thereby ensuring a more accurate final concentration measurement.
Table 2: Summary of Analytical Methods for 2-Methoxyethanol
| Method Component | Description | Common Techniques |
| Sampling | Collection of the analyte from the environmental matrix. | Air: Activated charcoal tubes. Water: Grab sampling. |
| Pre-treatment | Preparation of the sample for analysis. | Desorption from charcoal with a solvent (e.g., methylene (B1212753) chloride/methanol). osha.gov Solid Phase Extraction (SPE) for water samples. epa.gov |
| Analysis | Separation and quantification of the analyte. | Gas Chromatography (GC), Liquid Chromatography (LC). ontosight.ai |
| Detection | Identification and measurement of the separated analyte. | Flame Ionization Detection (FID), Mass Spectrometry (MS). ontosight.aiosha.gov |
| Internal Standard | Used for accurate quantification. | This compound |
Volatilization and Transport Dynamics in Environmental Compartments
The movement of 2-methoxyethanol between air, water, and soil is governed by its physical and chemical properties. nih.gov With a vapor pressure of 9.5-1300 Pa at ambient temperatures, 2-methoxyethanol is expected to volatilize. nih.govcanada.ca When released to soil, it is expected to have very high mobility due to its low potential for adsorption, which is indicated by a low estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov
Volatilization from both moist and dry soil surfaces is an expected environmental fate process. nih.gov For releases into water, its high water solubility and a relatively low Henry's Law constant (0.198–3.3x10⁻⁷ atm-cu m/mole) indicate that while volatilization from water surfaces will occur, it is not an extremely rapid process. nih.govcanada.ca Estimated volatilization half-lives are 97 days for a model river and 700 days for a model lake, suggesting that biodegradation is a more significant removal process in many aqueous systems. nih.gov Due to its rapid breakdown in the atmosphere, long-range transport of 2-methoxyethanol is not anticipated.
Table 3: Physical and Chemical Properties Influencing Environmental Transport
| Property | Value | Implication for Environmental Fate |
| Water Solubility | 500,000 - 965,000 mg/L | High solubility facilitates transport in water; limits adsorption to sediment. carlroth.comcanada.ca |
| Vapor Pressure | 1300 Pa @ 25°C | Contributes to volatilization from soil and water surfaces. canada.ca |
| Log Koc | Estimated at 1 | Very high mobility in soil; low adsorption to sediment. nih.gov |
| Henry's Law Constant | 0.198 Pa·m³/mol | Volatilization from water is a fate process, but may be slow compared to biodegradation. canada.ca |
| Log Kow | -0.77 | Low potential for bioaccumulation in aquatic organisms. carlroth.comcanada.ca |
Advanced Computational and Modeling Approaches for 2 Methoxyethanol 1,1,2,2 D4
Quantum Chemical Calculations for Deuterium (B1214612) Isotope Effects
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating deuterium isotope effects. amanote.com The primary distinction between hydrogen and its heavier isotope, deuterium, is mass. This mass difference leads to a lower zero-point energy (ZPE) for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond, which manifests as a kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution. libretexts.orgwikipedia.org
Theoretical calculations can predict the magnitude of these effects. By modeling the reactant and the transition state of a reaction, the vibrational frequencies of all bonds can be calculated. The KIE is then determined from the ratio of reaction rate constants for the light (kH) and heavy (kD) isotopologues. core.ac.uk For reactions involving the cleavage of a C-H/C-D bond in the rate-determining step, a "primary" KIE is observed, with kH/kD values typically ranging from 2 to 7. core.ac.uk
In the case of 2-METHOXYETHANOL-1,1,2,2-D4, deuteration occurs at the carbon atoms adjacent to the oxygen atoms. Quantum calculations predict that any reaction involving the cleavage of these C-D bonds will be slower than the corresponding reaction with 2-methoxyethanol (B45455). This is critical for modeling metabolic degradation, where enzymatic oxidation at these positions is a key step.
Table 1: Theoretical Comparison of C-H and C-D Bond Properties
This table illustrates the fundamental differences in vibrational energy that give rise to the kinetic isotope effect, as predicted by quantum chemical calculations.
| Property | C-H Bond | C-D Bond | Implication for this compound |
| Reduced Mass | Lower | Higher | Affects vibrational frequency. |
| Zero-Point Energy (ZPE) | Higher | Lower | A C-D bond sits (B43327) lower in its potential energy well. libretexts.org |
| Bond Dissociation Energy | Lower | Higher | More energy is needed to cleave a C-D bond. libretexts.org |
| Predicted kH/kD (Primary KIE) | - | > 1 (Typically 2-7) | Reactions involving C-D bond cleavage are slower. core.ac.uk |
Molecular Dynamics Simulations of 2-METHOXYETHANOL Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aip.orgacs.org These simulations provide detailed insight into intermolecular interactions, such as hydrogen bonding and solvation, which govern the macroscopic properties of a substance. researchgate.netresearchgate.net MD simulations have been used to study ethylene (B1197577) glycol, a related compound, and its interactions in aqueous solutions. researchgate.netresearchgate.netacs.org
For 2-methoxyethanol and its deuterated analog, MD simulations can model how the molecule interacts with itself in a pure liquid state and with solvent molecules, like water. sci-hub.seacs.org The simulations rely on force fields, which are sets of parameters that define the potential energy of the system. While standard force fields may not explicitly account for the subtle effects of deuteration, the primary influence on non-covalent interactions is minimal. The geometry and partial charges are largely unchanged.
However, advanced MD simulations can incorporate quantum effects to better capture the nuances of deuteration. These studies can reveal subtle differences in the strength and dynamics of hydrogen bonds formed by the hydroxyl group, as the vibrational modes of the deuterated backbone could indirectly influence the O-H bond. Simulations can analyze radial distribution functions to understand the structure of the solvent around the solute molecule, providing a picture of the hydration shell. researchgate.net
Predictive Modeling of Compound Behavior and Reactivity
Predictive modeling combines quantum mechanics and molecular dynamics with other computational techniques to forecast the behavior of a compound, including its degradation pathways and biological activity.
Computational models are instrumental in predicting how compounds like 2-methoxyethanol are broken down, both through environmental degradation and biological metabolism. acs.orgresearchgate.netscienceopen.com Studies on the parent compound, 2-methoxyethanol, have proposed a primary metabolic pathway involving sequential oxidation. ajol.infobioline.org.brresearchgate.net This process is believed to be initiated by the enzyme alcohol dehydrogenase, which oxidizes the primary alcohol to an aldehyde (methoxyacetaldehyde), followed by further oxidation to a carboxylic acid (methoxyacetic acid) by aldehyde dehydrogenase. researchgate.netnih.gov
For this compound, reaction pathway modeling would focus on the first step: the oxidation of the deuterated ethanol (B145695) backbone. Since this step involves the breaking of a C-D bond at the C1 position (adjacent to the hydroxyl group), a significant primary kinetic isotope effect is predicted. Computational models can quantify this effect, predicting a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. This slowing of the initial metabolic step would lead to a reduced rate of formation for the subsequent metabolites, methoxyacetaldehyde-d3 and methoxyacetic acid-d3.
Table 2: Predicted Metabolic Pathway of this compound
This table outlines the key steps in the metabolic degradation, highlighting the impact of deuteration on the reaction kinetics.
| Step | Reactant | Key Enzyme (Predicted) | Product | Predicted Kinetic Impact of Deuteration |
| 1 | This compound | Alcohol Dehydrogenase | Methoxyacetaldehyde-d3 | Significant slowing (Primary KIE) due to C-D bond cleavage. |
| 2 | Methoxyacetaldehyde-d3 | Aldehyde Dehydrogenase | Methoxyacetic acid-d3 | Minimal KIE as no C-D bond is broken in this step. |
Structure-Activity Relationship (SAR) studies aim to link the chemical structure of a compound to its biological activity. canterbury.ac.nzntu.edu.sg Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties (descriptors) of molecules with their activities. nih.govscilit.comtandfonline.com For glycol ethers, QSAR models have been developed to predict toxicity based on descriptors like lipophilicity and hydrogen bonding capacity. nih.govnih.gov
When comparing deuterated and non-deuterated analogs, the most significant factor in SAR is the change in metabolic stability, a concept known as the "deuterium effect." chemrxiv.org By replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism can be slowed due to the kinetic isotope effect. This can lead to a longer biological half-life and altered pharmacokinetic profile.
In the context of this compound, SAR analysis would compare its predicted activity to that of the parent compound. Since the toxicity of 2-methoxyethanol is linked to its metabolite, methoxyacetic acid, slowing down the initial metabolic step could potentially alter the toxicological profile. researchgate.netnih.gov Computational SAR models can be used to predict how the increased stability of the deuterated compound might influence its interaction with biological targets. These studies are crucial in fields like drug design, where deuteration is a strategy used to optimize the metabolic properties of lead compounds. nih.gov
Table 3: Illustrative SAR Comparison of 2-Methoxyethanol and its D4 Analog
This table demonstrates the core concept of how deuteration impacts metabolic parameters within an SAR framework.
| Compound | Site of Metabolic Oxidation | Predicted Relative Rate of Metabolism (kH/kD) | Predicted Impact on Biological Half-Life |
| 2-Methoxyethanol | C1 (CH2OH group) | 1 (Reference) | Standard |
| This compound | C1 (CD2OH group) | > 1 | Increased |
Q & A
Q. How can researchers synthesize 2-Methoxyethanol-1,1,2,2-D4 with high isotopic purity?
Methodological Answer: To synthesize deuterated 2-methoxyethanol, use a two-step approach:
- Deuteration of Precursors : Start with non-deuterated 2-methoxyethanol and perform hydrogen-deuterium exchange using D₂O under acidic or basic catalysis. Ensure rigorous drying to minimize back-exchange.
- Purification : Employ fractional distillation or preparative chromatography to isolate the deuterated product. Monitor isotopic purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
- Key Reference : describes refluxing with deuterated solvents (e.g., ethanol-D6) for 8 hours to achieve high deuteration efficiency .
Table 1: Example Reaction Conditions for Deuteration
| Parameter | Condition |
|---|---|
| Reflux Time | 8–12 hours |
| Solvent | Ethanol-D6 |
| Catalyst | Acidic (e.g., DCl) or Basic (e.g., NaOD) |
| Purity Verification | NMR (D-content >99 atom%) |
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of vapors (flammable and toxic ).
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (corrosive potential ).
- Storage : Store in sealed, inert containers (e.g., glass with Teflon-lined caps) at 2–8°C to minimize degradation .
- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How is isotopic enrichment validated in deuterated 2-methoxyethanol?
Methodological Answer:
- NMR Spectroscopy : Analyze the absence of proton signals at the deuterated positions (e.g., 1,1,2,2-D4). Peaks near δ 3.5–4.0 (methoxy and hydroxyl groups) should show splitting patterns consistent with deuterium substitution .
- Mass Spectrometry : Confirm molecular ion clusters (e.g., m/z 94 for [M+H⁺] of C₃H₄D₄O₂) and isotopic abundance via high-resolution MS .
Q. What storage conditions prevent isotopic exchange or degradation?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to reduce thermal degradation.
- Moisture Control : Use desiccants (e.g., molecular sieves) to minimize H/D exchange with ambient humidity .
- Inert Atmosphere : Purge containers with argon or nitrogen before sealing .
Advanced Research Questions
Q. How do deuterium substitutions (D4) influence reaction kinetics in etherification studies?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds. For example, D-substitution at β-positions may slow nucleophilic attacks due to increased bond strength (C–D vs. C–H) .
- Experimental Design : Use stopped-flow spectroscopy or computational modeling (DFT) to quantify KIE in SN2 reactions .
Q. How can solvent-induced discrepancies in NMR data be resolved?
Methodological Answer:
Q. What experimental strategies assess metabolic pathways using deuterated 2-methoxyethanol?
Methodological Answer:
- In Vivo Tracing : Administer 2-Methoxyethanol-D4 to model organisms (e.g., rodents) and track deuterated metabolites (e.g., methoxyacetic acid-D4) via LC-MS .
- Toxicity Profiling : Compare hepatotoxicity of deuterated vs. non-deuterated forms to isolate isotope-specific effects .
Q. How can reaction conditions be optimized for scalable synthesis?
Methodological Answer:
- Catalyst Screening : Test palladium or platinum catalysts for enhanced deuteration efficiency.
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect completion of H/D exchange.
- Yield Maximization : Optimize reflux time (e.g., 10 hours) and solvent ratios (ethanol-D6:H₂O = 3:1) based on kinetic studies .
Data Contradiction Analysis Example
If NMR data conflicts with theoretical predictions for D4-substitution:
Verify isotopic purity via MS.
Check for residual protons in solvents (e.g., H₂O in CDCl₃).
Re-evaluate NMR acquisition parameters (e.g., relaxation delays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
